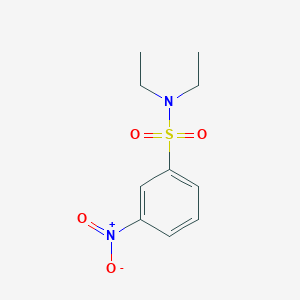

N,N-Diethyl-3-nitrobenzenesulfonamide

Übersicht

Beschreibung

N,N-Diethyl-3-nitrobenzenesulfonamide (DNBSA) is an organic compound that is used in a variety of scientific research applications due to its unique properties. It is a white crystalline solid that has a melting point of 63°C and a boiling point of 232°C. DNBSA has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

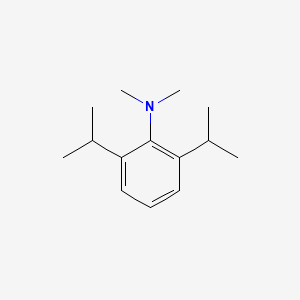

Versatile Synthetic Method for Amines

N,N-Diethyl-3-nitrobenzenesulfonamide demonstrates significant versatility in the synthesis of secondary amines through the alkylation of N-monosubstituted nitrobenzenesulfonamides. This process, which can proceed either conventionally or under Mitsunobu conditions, allows for the production of N,N-disubstituted sulfonamides. The subsequent removal of the Ns group is achieved with soft nucleophiles via Meisenheimer complexes, yielding the corresponding secondary amines under mild conditions. This method stands out for its efficiency and versatility, presenting a significant advantage in the synthesis of linear and/or macrocyclic natural polyamines (T. Kan & T. Fukuyama, 2004).

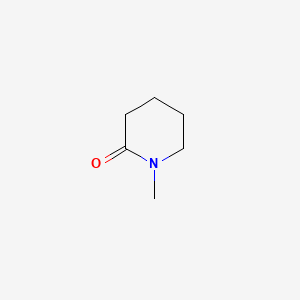

Application in Solid-Phase Synthesis

The utility of N,N-Diethyl-3-nitrobenzenesulfonamide extends to solid-phase synthesis, where polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in diverse chemical transformations. These transformations include unusual rearrangements yielding a variety of privileged scaffolds. This review emphasizes the strategic applications of such intermediates, showcasing their role in expanding the chemical space through solid-phase synthesis (Veronika Fülöpová & M. Soural, 2015).

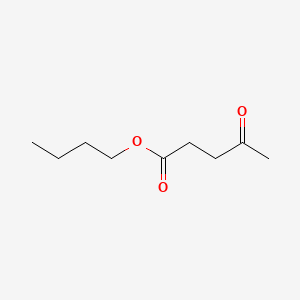

Catalytic Ozonation in Environmental Applications

N,N-Diethyl-3-nitrobenzenesulfonamide has been implicated in environmental applications, particularly in the catalytic ozonation for the degradation of nitrobenzene, a known environmental pollutant. The MnOx/GAC catalytic system, under various pH conditions, demonstrated an enhanced degradation efficiency for nitrobenzene, especially under lower pH conditions. This finding is contrary to ozonation alone, where higher pH aids in degradation due to hydroxyl radical formation. This research highlights the potential for using such sulfonamides in catalytic systems to improve the degradation of organic pollutants, offering insights into more effective and environmentally friendly remediation techniques (Jun Ma et al., 2005).

Biofilm Inhibition and Cytotoxicity

Recent studies on derivatives of N,N-Diethyl-3-nitrobenzenesulfonamide have explored their potential in inhibiting bacterial biofilms and assessing cytotoxicity. These derivatives displayed moderate biofilm inhibitory action against common bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting a promising avenue for the development of anti-biofilm agents. Additionally, the cytotoxicity assessment of these compounds indicated mild effects, underscoring the importance of further research in this area to explore their therapeutic potential (M. Abbasi et al., 2020).

Eigenschaften

IUPAC Name |

N,N-diethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-7-5-6-9(8-10)12(13)14/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGKOBQIINJDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282990 | |

| Record name | N,N-Diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-3-nitrobenzenesulfonamide | |

CAS RN |

6335-26-8 | |

| Record name | 6335-26-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

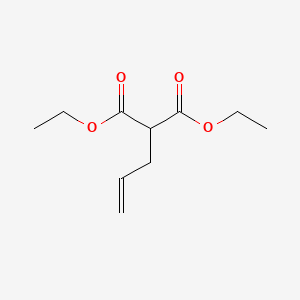

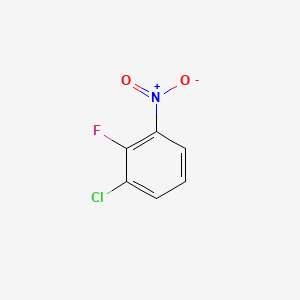

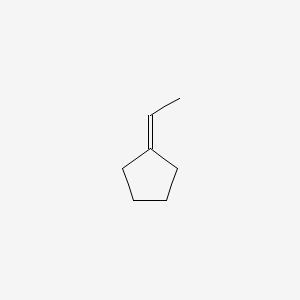

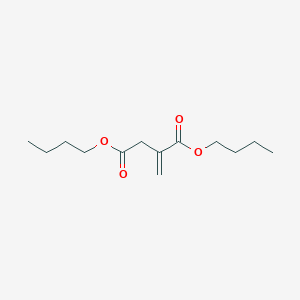

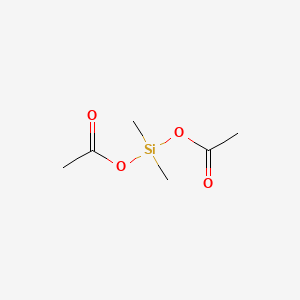

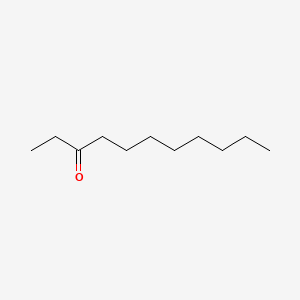

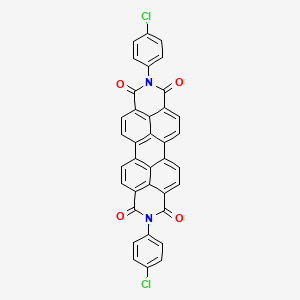

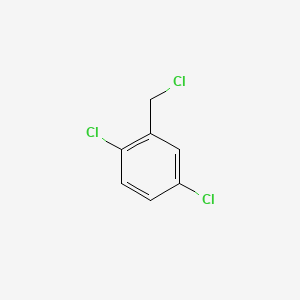

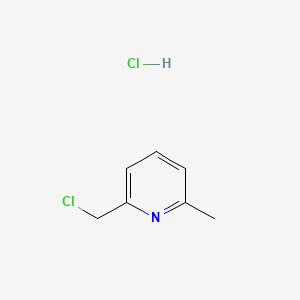

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.